3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

PI3Kδ inhibition fluorescence polarization kinase binding

3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide (molecular formula C21H24N2O2, molecular weight 336.435 g/mol) is a synthetic small-molecule benzamide derivative that functions as an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The compound is offered at a typical purity of 95%.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B5254613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C21H24N2O2/c1-15-9-11-23(12-10-15)21(25)18-7-4-8-19(14-18)22-20(24)17-6-3-5-16(2)13-17/h3-8,13-15H,9-12H2,1-2H3,(H,22,24)
InChIKeyNBIIIMSYAPCEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide – PI3Kδ Inhibitor Procurement Guide


3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide (molecular formula C21H24N2O2, molecular weight 336.435 g/mol) is a synthetic small-molecule benzamide derivative that functions as an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. The compound is offered at a typical purity of 95% . Its primary documented biochemical activity is the inhibition of PI3Kδ-mediated signaling, as evidenced by suppression of AKT phosphorylation at Ser473 in Ri-1 cells [1]. The compound is cataloged under BindingDB ID BDBM50394893 and ChEMBL ID CHEMBL2165502 [1].

Why 3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide Cannot Be Substituted by Generic PI3Kδ Inhibitors


PI3Kδ inhibitors exhibit widely divergent selectivity profiles across the class I PI3K family (α, β, γ, δ) and against off-targets such as Vps34 [1]. Even within a single chemical series, minor structural modifications (e.g., the position of the methyl substituent on the benzamide ring or the substitution pattern on the piperidine) can drastically alter isoform selectivity, cellular potency, and metabolic stability [2]. The target compound's specific substitution pattern—a 3-methylbenzamide linked via an amide to a phenyl ring bearing a 4-methylpiperidine carbonyl—yields a distinct PI3Kδ interaction profile that cannot be assumed for close analogs carrying the same core but different substitution patterns. Consequently, substitution with a different PI3Kδ inhibitor without confirmatory comparative data risks loss of the specific biochemical fingerprint required for reproducible target engagement in research settings.

Quantitative Differentiation Evidence for 3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide


PI3Kδ Binding Affinity

The compound exhibits nanomolar binding affinity for PI3Kδ [1]. No direct comparative data for close analogs are available in the public domain. The observed value places the compound in a potency range consistent with tool compounds used for PI3Kδ target validation.

PI3Kδ inhibition fluorescence polarization kinase binding

Cellular Activity: PI3Kδ-Mediated AKT Phosphorylation

In Ri-1 cells, the compound inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 with an IC50 of 102 nM [1]. This cellular activity confirms the compound's ability to engage the target in a physiologically relevant context, although no head-to-head comparison with a structurally defined analog exists.

cellular assay AKT phosphorylation PI3Kδ signaling

CYP3A4 Inhibition Liability

The compound shows time-dependent inhibition of CYP3A4 with an IC50 of 10,000 nM in human liver microsomes pre-incubated for 30 minutes [1]. This value indicates a relatively low CYP3A4 inhibition risk, but direct comparative data against analogs are absent.

CYP3A4 drug-drug interaction time-dependent inhibition

Research Application Scenarios for 3-Methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide


PI3Kδ Pathway Dissection in Immune Cells

The compound's demonstrated ability to inhibit PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1] supports its use as a chemical probe for dissecting PI3Kδ-dependent signaling pathways in B-cell and myeloid cell models, provided that appropriate selectivity controls are run in parallel.

Kinase Selectivity Panel Screening Reference Compound

With a PI3Kδ binding IC50 of 2.3 nM [1], the compound can serve as a PI3Kδ reference inhibitor in broad kinase selectivity profiling panels, enabling researchers to benchmark the selectivity of novel PI3Kδ inhibitors.

In Vitro CYP3A4 Drug-Drug Interaction Screening

The compound's CYP3A4 time-dependent inhibition IC50 of 10,000 nM [1] positions it as a low-risk comparator in in vitro drug-drug interaction screening cascades aimed at evaluating the CYP3A4 inhibition liability of structurally related benzamide-PI3Kδ inhibitors.

Quote Request

Request a Quote for 3-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.